molecular formula C8H4ClF3N4 B13675920 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B13675920
M. Wt: 248.59 g/mol
InChI Key: OYFUABWFSRCBQI-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with an amine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
  • 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is unique due to its specific structural features, including the presence of both pyridine and pyrimidine rings, and the trifluoromethyl group.

Properties

Molecular Formula

C8H4ClF3N4

Molecular Weight

248.59 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C8H4ClF3N4/c9-7-14-3-1-2-4(8(10,11)12)15-5(3)6(13)16-7/h1-2H,(H2,13,14,16)

InChI Key

OYFUABWFSRCBQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(N=C2N)Cl)C(F)(F)F

Origin of Product

United States

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